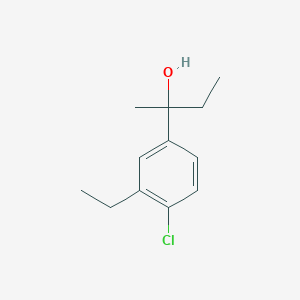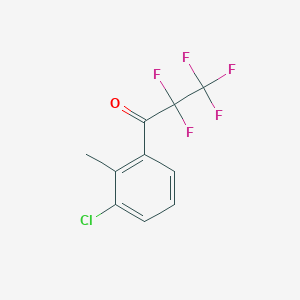
3'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone is a chemical compound characterized by its unique structure, which includes a chloro group, a methyl group, and multiple fluorine atoms attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound with a chloro-methyl-pentafluoropropiophenone precursor. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups may also contribute to its reactivity and specificity in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: Shares the chloro and methyl groups but lacks the fluorine atoms, making it less reactive in certain contexts.
1-Chloro-3-methyl-2-butene: Similar in structure but with different positioning of the chloro and methyl groups, affecting its chemical behavior.
Uniqueness
3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its combination of chloro, methyl, and multiple fluorine atoms, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF5O/c1-5-6(3-2-4-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNVOIKBUBPNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
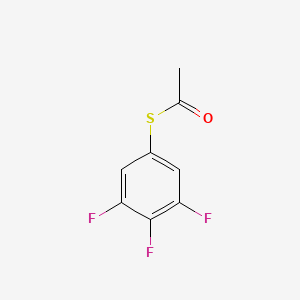
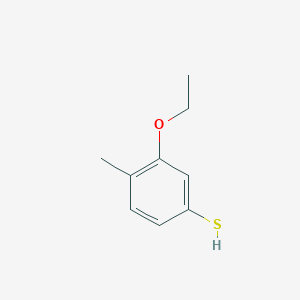
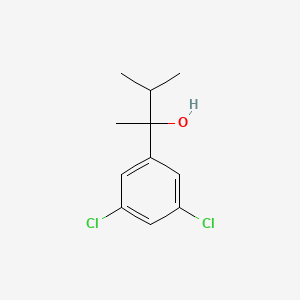
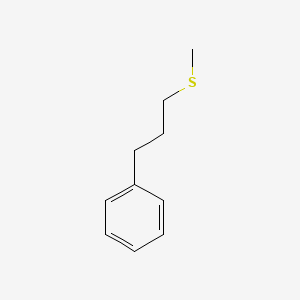
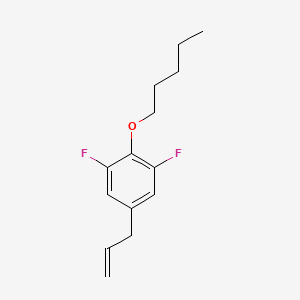
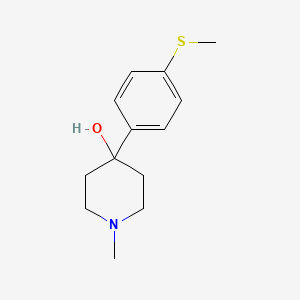
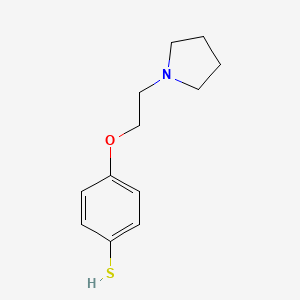
![1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998750.png)
![1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998758.png)
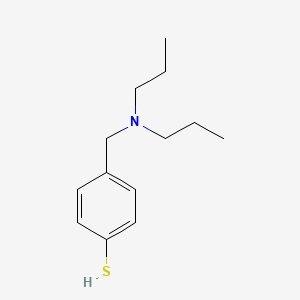
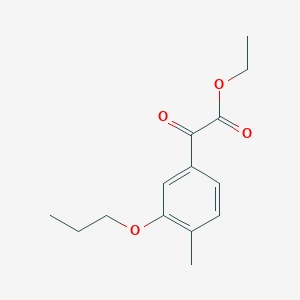
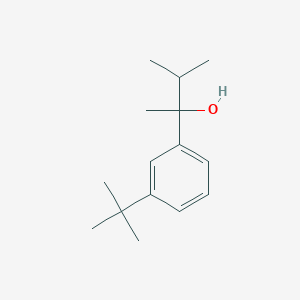
![3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7998822.png)
